Amphidinin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

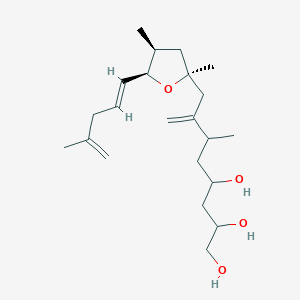

Amphidinin A is a natural product found in Amphidinium with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Amphidinin A exhibits significant antimicrobial properties against various bacterial strains, including antibiotic-resistant pathogens. Research indicates that it has been effective against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Bacterial Strains Tested:

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 32 |

These results highlight the potential of this compound as an alternative to conventional antibiotics, especially in light of rising antibiotic resistance.

Antifungal Properties

This compound also demonstrates potent antifungal activity, particularly against pathogenic fungi such as Aspergillus niger and Candida albicans.

Key Findings:

- Fungal Strains Tested:

Table 2: Antifungal Activity of this compound

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Aspergillus niger | 4 |

| Candida albicans | Variable |

The effectiveness against these fungi suggests that this compound could be developed into antifungal agents for clinical use.

Anticancer Applications

Research has shown that this compound possesses cytotoxic properties against various cancer cell lines, making it a candidate for anticancer drug development.

Key Findings:

- Cytotoxicity Assays:

Table 3: Cytotoxicity Data for this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| Murine lymphoma P388 | 5.8 |

| Human colon carcinoma | Variable |

These findings underscore the need for further investigation into the mechanisms of action and potential therapeutic uses of this compound in oncology.

Análisis De Reacciones Químicas

Biosynthetic Reactions

Amphidinin A is biosynthesized through a polyketide pathway involving unusual acetate incorporation patterns:

-

Polyketide chain assembly :

Formed from 1 triketide chain (C1–C3), 2 diketide chains (C4–C5 and C6–C7), and 3 isolated C1 units derived from C-2 of cleaved acetates . -

Branching mechanism :

All methyl branches originate from C-2 of cleaved acetate units, deviating from typical polyketide assembly .

Table 1: Biosynthetic Units in this compound

| Unit Type | Number | Origin | Position in Structure |

|---|---|---|---|

| Triketide chain | 1 | Acetate (intact) | C1–C3 |

| Diketide chains | 2 | Acetate (intact) | C4–C5, C6–C7 |

| Isolated C1 units | 3 | C-2 of cleaved acetate | Branches at C8, C10, C12 |

Functional Group Transformations

Key reactions inferred from structural studies include:

-

Esterification :

Formation of ester linkages between hydroxyl and carboxylic acid groups, critical for macrocycle formation in related amphidinins . -

Oxidation/Reduction :

Degradation Studies

Chemical degradation methods have been employed for structural elucidation:

-

Hydrolysis :

Controlled acidic hydrolysis cleaved ester bonds, enabling isolation of fragments for NMR analysis . -

Derivatization :

Bis-(S)-MTPA esters were synthesized to determine absolute configurations via Mosher’s method .

Synthetic Challenges

While total synthesis of this compound remains unreported, insights from related compounds suggest:

-

Chelation-controlled aldol reactions would be required for stereoselective carbon-carbon bond formation.

-

Regioselective protections needed to manage multiple hydroxyl groups .

Limitations and Research Gaps

-

No peer-reviewed studies explicitly detailing this compound’s chemical reactivity (e.g., oxidation, cycloaddition).

-

Biosynthetic data dominates available literature; synthetic routes remain hypothetical .

-

Structural instability under acidic/basic conditions complicates experimental studies .

For comprehensive reaction mechanisms, consult primary biosynthetic studies and synthetic methodologies for analogous polyketides .

Propiedades

Fórmula molecular |

C22H38O4 |

|---|---|

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

7-[[(2S,4S,5R)-2,4-dimethyl-5-[(1E)-4-methylpenta-1,4-dienyl]oxolan-2-yl]methyl]-6-methyloct-7-ene-1,2,4-triol |

InChI |

InChI=1S/C22H38O4/c1-15(2)8-7-9-21-18(5)13-22(6,26-21)12-17(4)16(3)10-19(24)11-20(25)14-23/h7,9,16,18-21,23-25H,1,4,8,10-14H2,2-3,5-6H3/b9-7+/t16?,18-,19?,20?,21-,22+/m0/s1 |

Clave InChI |

SYQIFDIGMSUBBN-PJZBKPNISA-N |

SMILES isomérico |

C[C@H]1C[C@@](O[C@H]1/C=C/CC(=C)C)(C)CC(=C)C(C)CC(CC(CO)O)O |

SMILES canónico |

CC1CC(OC1C=CCC(=C)C)(C)CC(=C)C(C)CC(CC(CO)O)O |

Sinónimos |

amphidinin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.